molecular formula C9H16ClNO B150624 1-Acetyl-2-(2-chloroethyl)piperidine CAS No. 134277-62-6

1-Acetyl-2-(2-chloroethyl)piperidine

Cat. No. B150624
M. Wt: 189.68 g/mol
InChI Key: LVWMBGYLNYNDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-2-(2-chloroethyl)piperidine, also known as ACEP, is a chemical compound that belongs to the family of piperidine derivatives. ACEP has been extensively studied due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 1-Acetyl-2-(2-chloroethyl)piperidine is not fully understood. However, studies have suggested that 1-Acetyl-2-(2-chloroethyl)piperidine may exert its anticancer effects by inhibiting DNA synthesis and inducing oxidative stress in cancer cells. 1-Acetyl-2-(2-chloroethyl)piperidine may also activate the caspase pathway, leading to apoptosis in cancer cells.

Biochemical And Physiological Effects

1-Acetyl-2-(2-chloroethyl)piperidine has been shown to have a variety of biochemical and physiological effects. Studies have shown that 1-Acetyl-2-(2-chloroethyl)piperidine can induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. Additionally, 1-Acetyl-2-(2-chloroethyl)piperidine has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Acetyl-2-(2-chloroethyl)piperidine in lab experiments is its potential as a novel anticancer drug. 1-Acetyl-2-(2-chloroethyl)piperidine has been shown to have potent antitumor activity in animal models of cancer and may have potential applications in the treatment of various types of cancer. However, one limitation of using 1-Acetyl-2-(2-chloroethyl)piperidine in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 1-Acetyl-2-(2-chloroethyl)piperidine in humans.

Future Directions

There are several future directions for research on 1-Acetyl-2-(2-chloroethyl)piperidine. One direction is to further investigate the mechanism of action of 1-Acetyl-2-(2-chloroethyl)piperidine and its potential applications in the treatment of cancer. Another direction is to study the potential use of 1-Acetyl-2-(2-chloroethyl)piperidine in the treatment of other diseases, such as inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of 1-Acetyl-2-(2-chloroethyl)piperidine in humans.

Synthesis Methods

1-Acetyl-2-(2-chloroethyl)piperidine can be synthesized using a variety of methods, including the reaction of 2-chloroethylamine hydrochloride with piperidine in the presence of acetic anhydride. Another method involves the reaction of 2-chloroethylamine hydrochloride with piperidine in the presence of acetic acid and acetic anhydride.

Scientific Research Applications

1-Acetyl-2-(2-chloroethyl)piperidine has been used in scientific research for a variety of applications. One of the most promising applications of 1-Acetyl-2-(2-chloroethyl)piperidine is its use as a potential anticancer drug. Studies have shown that 1-Acetyl-2-(2-chloroethyl)piperidine can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-Acetyl-2-(2-chloroethyl)piperidine has been shown to have antitumor activity in animal models of cancer.

properties

CAS RN

134277-62-6

Product Name

1-Acetyl-2-(2-chloroethyl)piperidine

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

1-[2-(2-chloroethyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C9H16ClNO/c1-8(12)11-7-3-2-4-9(11)5-6-10/h9H,2-7H2,1H3

InChI Key

LVWMBGYLNYNDLJ-UHFFFAOYSA-N

SMILES

CC(=O)N1CCCCC1CCCl

Canonical SMILES

CC(=O)N1CCCCC1CCCl

synonyms

Ethanone, 1-[2-(2-chloroethyl)-1-piperidinyl]-

Origin of Product

United States

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